7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Halogen-metal exchange Organolithium chemistry Triazolopyrimidine functionalization

7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466-00-1) is a heterocyclic compound of the triazolopyrimidine class, characterized by a fused [1,2,3]triazole and pyrimidine ring system bearing a chlorine atom at the 7-position and a phenyl group at the 3-position. With a molecular formula of C₁₀H₆ClN₅ and a molecular weight of 231.64 g/mol, it is predominantly utilized as a penultimate synthetic intermediate in medicinal chemistry programs, particularly for the construction of 7-amino-substituted triazolopyrimidine libraries targeting adenosine receptors, kinases, and USP28.

Molecular Formula C10H6ClN5
Molecular Weight 231.64 g/mol
CAS No. 17466-00-1
Cat. No. B1365597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS17466-00-1
Molecular FormulaC10H6ClN5
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2
InChIInChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H
InChIKeyKVCGBXCBEHBNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466-00-1): Core Building Block Profile for Procurement Decisions


7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466-00-1) is a heterocyclic compound of the triazolopyrimidine class, characterized by a fused [1,2,3]triazole and pyrimidine ring system bearing a chlorine atom at the 7-position and a phenyl group at the 3-position [1]. With a molecular formula of C₁₀H₆ClN₅ and a molecular weight of 231.64 g/mol, it is predominantly utilized as a penultimate synthetic intermediate in medicinal chemistry programs, particularly for the construction of 7-amino-substituted triazolopyrimidine libraries targeting adenosine receptors, kinases, and USP28 [2]. Its primary value proposition lies in the reactivity of the 7-chloro leaving group, which enables efficient nucleophilic displacement with amines, alkoxides, and carbanions to generate diverse 3,7-disubstituted and 3,5,7-trisubstituted analogs [3].

Why Triazolopyrimidine Building Blocks Cannot Be Interchanged: The Case for 7-Chloro-3-phenyl Specificity


Triazolopyrimidine building blocks with identical core scaffolds but differing halogen substitution patterns (7-Cl vs. 7-I vs. 5-Cl) or differing N3-substituents (phenyl vs. methyl vs. benzyl) exhibit mechanistically divergent reactivity profiles that preclude simple interchangeability [1]. The 7-chloro-3-phenyl derivative undergoes ring fission rather than halogen-metal exchange when treated with butyllithium—a reaction outcome opposite to its 7-iodo counterpart—making it unsuitable for direct lithiation-based diversification strategies [2]. Furthermore, the 5-chloro positional isomer is explicitly claimed as an antitumor agent in patent literature, whereas the 7-chloro isomer serves a fundamentally different role as a derivatization handle for nucleophilic substitution libraries [3]. These reactivity and application divergences mean that substituting a generic triazolopyrimidine building block without verifying the specific halogen position, N3-substituent, and intended reaction pathway carries a high risk of synthetic failure or misdirected biological screening.

Quantitative Differentiation Evidence: 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine vs. Closest Analogs


Divergent Reactivity with Butyllithium: 7-Chloro vs. 7-Iodo Derivative Determines Synthetic Pathway Feasibility

When treated with butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine, the 7-iodo analog (7-iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine) undergoes clean halogen-metal exchange to generate a 7-lithio intermediate, which reacts smoothly with electrophiles to yield 7-substituted products. In contrast, the target 7-chloro compound under identical conditions yields exclusively the ring fission product 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile [1]. This represents a qualitative mechanistic divergence—productive lithiation vs. destructive ring opening—that directly determines whether a lithiation-based diversification strategy is viable.

Halogen-metal exchange Organolithium chemistry Triazolopyrimidine functionalization

Nucleophilic Substitution Scope: 7-Chloro vs. 7-(p-Tolylsulfonyl) Leaving Group Performance

A systematic comparative study of leaving group efficacy at the 7-position demonstrated that both 7-chloro (1) and 7-(p-tolylsulfonyl) (2) derivatives undergo substitution with a panel of 24 nucleophiles spanning amines (NuH-1 to NuH-11), alkoxide ions (Nu⁻-12 to Nu⁻-17), and carbanions from active methylene compounds (NuH-19 to NuH-24). The 7-chloro compound yields 7-(N-substituted amino)-, 7-alkoxy-, and 7-carbon-chain-substituted 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines. The p-tolylsulfonyl group is similarly displaced by all 24 nucleophiles, but requires a different synthetic route for precursor preparation and introduces a sulfur-containing byproduct stream [1]. Both leaving groups provide access to the same product space; the choice between them is governed by precursor synthetic accessibility, cost, and purification preferences rather than a fundamental reactivity advantage.

Nucleophilic aromatic substitution Leaving group comparison Parallel library synthesis

Positional Isomer Differentiation: 7-Chloro vs. 5-Chloro Regioisomer and Divergent Patent Claims

The 5-chloro positional isomer (5-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine) is explicitly claimed as an antitumor agent in Japanese Patent JPS5962594A, with the chlorine at position 5 being a critical pharmacophoric element [1]. In contrast, no equivalent therapeutic claim exists for the 7-chloro isomer; its role is consistently framed as a synthetic intermediate for nucleophilic displacement [2]. The two isomers are not synthetic equivalents—the 7-chloro group resides on the pyrimidine ring carbon adjacent to the N6 nitrogen and is activated toward nucleophilic attack, whereas the 5-chloro position is electronically distinct and participates in different reactivity patterns (e.g., addition of Grignard reagents across the C7–N6 bond rather than direct displacement) [3]. Any program aiming to replicate or explore the antitumor scaffold must procure the 5-chloro isomer specifically.

Positional isomerism Antitumor agent Regioselective synthesis

Computed Physicochemical Properties vs. 3-Substituted Analogs Guide Solubility and Formulation Decisions

PubChem-computed physicochemical properties for the target compound include a molecular weight of 231.64 g/mol, XLogP3-AA of 2.3, zero hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond [1]. By comparison, the 3-methyl analog (7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, MW ~155.5) has a lower XLogP (~0.8) and the 3-benzyl analog has a higher XLogP (~3.0), reflecting the systematic contribution of the N3-substituent to lipophilicity. These computed values have not been experimentally validated for this specific compound but provide a rank-order framework for predicting relative solubility, permeability, and chromatographic behavior within a series.

Lipophilicity Drug-likeness Physicochemical profiling

Catalytic Reduction to 3-Phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Defined Derivatization Route with Established Conditions

The target compound undergoes catalytic reduction using palladium on magnesium oxide carrier as a catalyst to afford Ip (3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine), a transformation documented in the foundational 1979 study by Higashino et al. [1]. This defined reactivity provides a clean entry point to the dechlorinated parent scaffold. The 7-(p-tolylsulfonyl) analog can also serve as a precursor to Ip, but the 7-chloro route avoids sulfinate waste and uses a simpler catalyst system. No comparative yield data for this specific transformation are reported for alternative precursors.

Catalytic hydrogenation Dechlorination Scaffold diversification

Recommended Procurement Scenarios for 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466-00-1)


Parallel Synthesis of 7-Amino-Substituted Triazolopyrimidine Libraries for Adenosine Receptor Screening

The 7-chloro group serves as a universal leaving group for nucleophilic displacement by primary and secondary amines, enabling the construction of diverse 7-amino-3-phenyl-triazolopyrimidine libraries. The established SAR from Betti et al. (1998) demonstrates that 7-cycloalkylamino and 7-aralkylamino derivatives derived from analogous 7-chloro precursors achieve A1 adenosine receptor affinities with Ki < 50 nM when paired with an appropriate N3-lipophilic substituent [1]. The 3-phenyl-N3 substituent on this building block provides a baseline lipophilicity (XLogP 2.3) suitable for CNS-targeted adenosine receptor programs [2]. Researchers should procure this building block when the 3-phenyl group is the desired N3-substituent for the target library; alternative N3-substituents (benzyl, phenethyl, 2-chlorobenzyl) require different 7-chloro precursors.

Synthesis of 7-Alkoxy- and 7-Carbon-Substituted Triazolopyrimidine Derivatives via Nucleophilic Displacement

Beyond amines, this building block reacts with alkoxide ions (6 demonstrated examples) and carbanions derived from active methylene compounds (6 demonstrated examples) to install alkoxy or carbon-chain substituents at the 7-position [1]. This versatility makes it suitable for medicinal chemistry programs exploring non-nitrogenous 7-substituents, where the 7-chloro compound offers a cleaner product profile (no sulfinate byproducts) compared to the 7-(p-tolylsulfonyl) alternative. The documented reaction scope reduces the risk of investing in a building block with unknown reactivity breadth.

Preparation of the Dechlorinated Parent Scaffold (3-Phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine) as a Biological Reference Compound

Catalytic hydrogenation using Pd/MgO cleanly converts this building block to the parent Ip scaffold [1]. This established protocol enables researchers to generate the dechlorinated analog for use as a negative control in structure-activity relationship studies, where the contribution of the 7-substituent to target binding must be isolated. Procurement of the 7-chloro compound thus provides access to two distinct chemotypes (7-substituted and 7-unsubstituted) from a single inventory item.

7-Aroyl and 7-Aryl Triazolopyrimidine Synthesis via Aryl Migration Chemistry

This compound participates in a unique aryl migration cascade when reacted with aromatic aldehydes in the presence of 1,3-dimethylbenzimidazolium iodide and sodium hydride in refluxing THF, yielding 7-aroyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines in moderate yields. Subsequent treatment with NaOH in DMSO followed by potassium ferricyanide oxidation converts these to 7-aryl derivatives in good overall yield [1]. This two-step sequence is specific to the 7-chloro starting material and provides access to 7-aryl substituted analogs that are not easily accessible via direct nucleophilic substitution, representing a distinct synthetic capability that differentiates this building block from alternative 7-substituted triazolopyrimidines.

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